Allyl-(4-bromobenzyl)ether
Description
Structural and Synthetic Significance in Contemporary Organic Chemistry
The utility of Allyl-(4-bromobenzyl)ether in organic synthesis stems from the distinct reactivity of its constituent functional groups. The allyl group, with its reactive double bond, can participate in a wide array of chemical transformations. organic-chemistry.org The 4-bromobenzyl moiety introduces a site for cross-coupling reactions, a cornerstone of modern synthetic chemistry, while the ether bond, though generally stable, can be cleaved under specific conditions. researchgate.net
The presence of the bromine atom on the phenyl ring is particularly significant. It serves as a handle for introducing further chemical complexity. For instance, the bromine can be substituted through various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a key intermediate in the synthesis of more complex molecular architectures.
The allyl group is a widely used protecting group for alcohols in organic synthesis due to its stability in both acidic and basic environments. organic-chemistry.org This stability allows for chemical modifications at other parts of a molecule without affecting the protected alcohol. The allyl group can be later removed under specific conditions, often involving transition metal catalysts like palladium. organic-chemistry.org
Contextualization within Modern Ether Chemistry Research Paradigms
Ethers are a fundamental class of organic compounds, and research into their synthesis and reactivity continues to evolve. researchgate.net this compound fits into several key areas of modern ether chemistry research. One such area is the development of new synthetic methodologies. The synthesis of this ether itself can be achieved through Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a primary alkyl halide.
In the broader context of ether chemistry, the cleavage of ether bonds is a significant area of investigation. While ethers are generally robust, the ability to selectively cleave them is crucial for their use as protecting groups and in the degradation of complex molecules like lignin. Research has explored various reagents and conditions for ether cleavage.
Furthermore, the study of substituted benzyl (B1604629) ethers, such as this compound, contributes to the understanding of protecting group chemistry. The electronic properties of the substituent on the benzyl group can influence the stability and reactivity of the ether. For example, the electron-withdrawing nature of the bromine atom in this compound can affect the conditions required for its cleavage compared to an unsubstituted benzyl ether. The selective cleavage of p-bromobenzyl ethers in the presence of other protecting groups like allyl and benzyl ethers has been demonstrated, highlighting its utility in complex synthetic strategies. nih.gov
The reactivity of the allyl group within the ether structure is also a subject of interest. For instance, the reductive intramolecular cyclization of allyl 2-bromobenzyl ether has been studied to understand the reaction mechanism and identify intermediates. researchgate.net Such studies provide valuable insights into the fundamental reactivity of these molecules and can lead to the development of new synthetic transformations.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[(allyloxy)methyl]-4-bromobenzene sigmaaldrich.com |
| Molecular Formula | C10H11BrO sigmaaldrich.com |
| Molecular Weight | 227.1 g/mol sigmaaldrich.com |
| InChI Key | KIFWTMFACBWSBJ-UHFFFAOYSA-N sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(prop-2-enoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWTMFACBWSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Allyl 4 Bromobenzyl Ether and Analogous Systems
Classical Etherification Approaches
Classical methods for forming ether linkages have been the bedrock of organic synthesis for over a century. These approaches, primarily the Williamson ether synthesis and acid-catalyzed dehydrations, offer robust and versatile routes to a wide array of ethers.
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgchemistrytalk.org This process follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide performs a backside attack on the carbon atom bearing a leaving group, usually a halide. wikipedia.orgmasterorganicchemistry.com
The general mechanism can be depicted in two main steps:
Deprotonation: An alcohol is treated with a strong base to form a highly nucleophilic alkoxide ion. chemistnotes.com
Substitution: The alkoxide ion attacks the primary alkyl halide in a concerted SN2 reaction, displacing the halide and forming the ether bond. chemistnotes.com
For the synthesis of Allyl-(4-bromobenzyl)ether, this protocol is highly applicable due to the primary nature of the potential halide precursors.
The success of the Williamson ether synthesis is highly dependent on the choice of base and solvent. The base must be strong enough to deprotonate the parent alcohol to form the alkoxide nucleophile. chemistrytalk.org Common bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). chemistrytalk.orgyoutube.comjk-sci.com For aryl ethers, milder bases like potassium carbonate (K2CO3) are often employed. jk-sci.com
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they effectively solvate the cation of the alkoxide while leaving the nucleophilic anion exposed, thus accelerating the SN2 reaction. chemistrytalk.orgmasterorganicchemistry.com Using the parent alcohol as the solvent is also a common practice. masterorganicchemistry.com In some cases, solvent-free conditions using solid KOH pellets have been shown to be effective for the preparation of allyl and benzyl (B1604629) ethers, offering a more environmentally friendly approach. ias.ac.inresearchgate.net
The table below summarizes various base and solvent combinations used in the synthesis of analogous benzyl and allyl ethers, providing insight into the optimization of conditions for preparing this compound.
| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzyl alcohol + Methyl iodide | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Stirred for 10 min after addition | 4-bromobenzyl methyl ether | ~80% | prepchem.com |
| Acetaminophen + Ethyl iodide | Potassium Carbonate (K2CO3) | Butanone | Reflux for 1 hr | Phenacetin | N/A | gold-chemistry.org |
| 1-Decanol + Allyl bromide | Potassium Hydroxide (KOH) pellet | Solvent-free | Room temp, 16 hr | Allyl decyl ether | 95% | ias.ac.in |
| Benzyl alcohol + Benzyl bromide | Potassium Hydroxide (KOH) | N/A (Phase Transfer Catalysis) | N/A | Dibenzyl ether | N/A | researchgate.net |
For the synthesis of an asymmetrical ether like this compound, there are two possible disconnection strategies within the Williamson framework:
Route A: Reaction of a 4-bromobenzyl alkoxide with an allyl halide (e.g., allyl bromide).
Route B: Reaction of an allyl alkoxide with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide).
Both allyl halides and benzyl halides are excellent substrates for SN2 reactions. youtube.com Allylic and benzylic carbocations are stabilized by resonance, which also makes them susceptible to SN1 reactions, particularly with weak nucleophiles. youtube.com However, in the Williamson synthesis, the use of a strong alkoxide nucleophile heavily favors the SN2 pathway. wikipedia.org
A critical consideration is the potential for a competing E2 elimination reaction. This side reaction is favored when using secondary or tertiary alkyl halides. masterorganicchemistry.comchemistnotes.com Since both potential routes for this compound synthesis involve primary halides (allyl bromide and 4-bromobenzyl bromide), the formation of elimination byproducts is minimized, and high yields of the desired ether can be expected. masterorganicchemistry.com The choice between Route A and Route B would therefore likely depend on the commercial availability and cost of the starting materials.
While the Williamson synthesis proceeds via a well-established SN2 mechanism, other pathways for ether formation exist, particularly under acidic or neutral conditions. These alternative mechanisms can be advantageous for substrates that are sensitive to the strongly basic conditions of the classical Williamson protocol.
Ethers can be synthesized by the acid-catalyzed dehydration of alcohols. This method is most suitable for the synthesis of symmetrical ethers from primary alcohols or for reactions involving a tertiary alcohol, which can form a stable carbocation intermediate. google.comyoutube.com The mechanism typically follows an SN1 or SN2 pathway depending on the alcohol structure.
SN1 Mechanism: In the presence of a strong acid, a tertiary or secondary alcohol can be protonated, forming a good leaving group (water). youtube.com Departure of water generates a stable carbocation, which is then attacked by a second alcohol molecule (a weak nucleophile). youtube.com A final deprotonation step yields the ether. libretexts.org This pathway is relevant for benzyl ethers, as the benzyl carbocation is stabilized by resonance. nih.gov
SN2 Mechanism: For primary alcohols, the protonated alcohol is directly attacked by another alcohol molecule in an SN2 fashion. This method generally requires high temperatures to drive the reaction. google.com
The synthesis of this compound via an acid-catalyzed route could theoretically involve the reaction of 4-bromobenzyl alcohol and allyl alcohol. Under acidic conditions, the 4-bromobenzyl alcohol would preferentially form the more stable benzylic carbocation, which could then be trapped by allyl alcohol. nih.gov However, polymerization of the allyl alcohol under strong acid conditions is a potential competing side reaction.
To circumvent issues with acid- or base-sensitive functional groups, several methods have been developed for ether synthesis under neutral conditions. orgsyn.org These protocols are particularly valuable for the protection of hydroxyl groups in complex molecules. organic-chemistry.org
One notable reagent is 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) . This bench-stable organic salt acts as a benzyl group donor under mild, thermal conditions without the need for acidic or basic promoters. orgsyn.orgbeilstein-journals.org The proposed mechanism involves the thermal ionization of the reagent to generate a reactive benzyl cation, which is then trapped by the alcohol nucleophile. orgsyn.org An acid scavenger like magnesium oxide (MgO) is often included to maintain neutral conditions. orgsyn.org
Another mild method involves the use of silver oxide (Ag2O) . This variation of the Williamson synthesis does not require a strong base and is particularly useful for selective benzylation, for instance, in protecting one hydroxyl group in a diol. libretexts.orgorganic-chemistry.org
The table below highlights some specialized reagents used for benzylation under non-classical conditions.
| Reagent/System | Conditions | Mechanism/Key Feature | Reference |
|---|---|---|---|
| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Mild heating, often with MgO | SN1-like; thermal generation of a benzyl cation under neutral conditions. | orgsyn.org |
| Silver Oxide (Ag2O) + Benzyl Halide | Milder than strong bases | Avoids formation of a separate alkoxide intermediate. Useful for selective protection. | libretexts.orgorganic-chemistry.org |
| Benzyl trichloroacetimidate (B1259523) | Acid-catalyzed | Activates the benzyl group under acidic conditions that can be milder than strong acid dehydration. | organic-chemistry.orgnih.gov |
| 2-Benzyloxypyridine + Methyl triflate | Heating (e.g., 90 °C in toluene) | In situ formation of the active benzylating reagent (BnOPT). | beilstein-journals.orgnih.gov |
Mechanistic Considerations in Ether Bond Formation
Catalytic Approaches in this compound Synthesis
Catalytic methods provide powerful tools for the formation of the C–O bond in allyl ethers, often proceeding with high efficiency, selectivity, and functional group tolerance under mild conditions.
Palladium catalysis is preeminent in the formation of allylic C–O bonds due to its versatility and predictable reactivity. Various palladium-catalyzed strategies have been developed, each employing a distinct mechanistic pathway to achieve the etherification of alcohols and phenols.
A sophisticated approach to chiral alkyl allyl ethers involves the enantioselective, palladium-catalyzed redox-relay Heck reaction. nih.gov This transformation couples O-alkyl enol ethers with alkenyl triflates to generate a range of enantiomerically enriched alkyl allyl ethers in good yields and with excellent enantioselectivities. nih.gov The mechanism is distinct from a traditional Heck reaction; it involves the initial C-C bond formation followed by a relay of the olefin's unsaturation along the carbon chain toward a redox acceptor. nih.govpkusz.edu.cn This relay is achieved through a sequence of β-hydride elimination and migratory insertion events, effectively "walking" the palladium catalyst down the chain until it can facilitate the formation of the final product. acs.orgnih.gov This method allows for the creation of stereocenters remote from the initial site of reaction. nih.gov The enantioselectivity is controlled by the chiral ligand on the palladium catalyst, and it has been demonstrated that the process is under complete catalyst control. nih.gov
Table 1: Examples of Enantioselective Redox-Relay Heck Alkenylation
| Alkenyl Triflates | O-Alkyl Enol Ethers | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Cyclohexenyl triflate | Ethyl vinyl ether | Good | Excellent |
| 1-Cyclopentenyl triflate | Butyl vinyl ether | Good | Excellent |
| Acyclic alkenyl triflate | Isopropyl vinyl ether | Good | Excellent |
Data is representative of findings reported in the literature. nih.gov
Palladium-catalyzed decarboxylative allylic etherification provides a powerful and versatile route to aryl allyl ethers. This strategy utilizes substrates such as vinyl ethylene (B1197577) carbonates (VECs) or γ-methylidene-δ-valerolactones, which react with phenols under mild conditions to afford the desired ether products. frontiersin.orgrsc.org The reaction proceeds through the formation of a reactive π-allyl palladium intermediate upon oxidative addition of Pd(0) to the allylic carbonate, followed by decarboxylation. frontiersin.orgnih.gov This intermediate is then intercepted by a phenoxide nucleophile to form the C–O bond. frontiersin.org The use of VECs is advantageous due to their stability and ease of preparation. nih.gov This method demonstrates good functional group tolerance, accommodating various substituents on the phenol (B47542), including halogens. frontiersin.orgfrontiersin.org Notably, the reaction conditions can be tuned to achieve high yields and complete regioselectivity. frontiersin.orgnih.gov
Table 2: Palladium-Catalyzed Decarboxylative Etherification of Phenols with VEC
| Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-Naphthol | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 70 | 90 |
| 2-Bromophenol | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 70 | 90 |
| 2-Fluorophenol | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 70 | 85 |
| 4-Chlorophenol | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 70 | 66 |
Reaction Conditions: Phenol (0.20 mmol), VEC (0.30 mmol), Catalyst (5 mol%), Base (0.06 mmol), Solvent (2 ml), 15 h. Data sourced from Lin et al. (2022). frontiersin.org
The direct use of allylic alcohols as electrophiles in cross-coupling reactions represents a highly atom-economical approach to ether synthesis. Palladium(0) catalysts can effectively couple allylic alcohols directly with arylboronic acids, and related methodologies have been extended to phenols. rsc.org These reactions often proceed without the need for pre-activation of the alcohol's hydroxyl group into a better leaving group, avoiding the generation of stoichiometric waste products. nih.gov The mechanism typically involves the formation of a π-allyl palladium intermediate. In some systems, a co-catalyst or additive may be required to facilitate the activation of the allylic alcohol. nih.gov This approach is valued for its operational simplicity and for being an environmentally benign process, often with water as the only byproduct. rsc.org
While palladium is the most common catalyst for allylic etherification, other transition metals, such as iridium and ruthenium, have also been employed to great effect, often displaying complementary reactivity and selectivity.
Iridium Catalysis : Iridium complexes are highly effective for the enantioselective and regioselective allylic etherification of aliphatic alcohols. nih.govberkeley.edu These reactions can be performed using allylic acetates or carbonates as the electrophile in the presence of a simple base. nih.gov Iridium catalysts, particularly those with phosphoramidite (B1245037) ligands, can furnish branched allylic ethers with high yields and excellent enantioselectivities (ee). nih.gov A notable feature of some iridium-catalyzed systems is the suppression of isomerization by-products, which can be a challenge in other systems. berkeley.edu
Ruthenium Catalysis : Ruthenium catalysts offer alternative pathways for allylation. For instance, ruthenium complexes can catalyze the C–H allylation of acrylamides with allyl alcohols in aqueous solution, providing access to 1,4-diene derivatives. nih.gov While not a direct etherification, this demonstrates ruthenium's ability to activate allyl alcohols for C–C bond formation, and related principles can be applied to C–O bond formation under different conditions.
Table 3: Comparison of Transition Metal-Catalyzed Allylic Etherifications
| Metal Catalyst | Typical Substrates | Key Features |
|---|---|---|
| Palladium | Allyl carbonates, Allyl alcohols, Enol ethers | Versatile, well-studied, high yields. |
| Iridium | Allyl acetates, Allyl carbonates | High enantioselectivity, high regioselectivity for branched products. nih.govberkeley.edu |
| Ruthenium | Allyl alcohols (for C-H allylation) | Alternative reactivity, often used in C-H activation contexts. nih.gov |
Phase-transfer catalysis (PTC) is a powerful and practical method for synthesizing allyl ethers, often operating under the principles of the Williamson ether synthesis. wikipedia.org This technique is particularly useful for reactions between reactants that are soluble in two different immiscible phases, such as an aqueous phase and an organic phase. guidechem.com In a typical application for allyl ether synthesis, an alcohol or phenol is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase to form an alkoxide or phenoxide. jk-sci.com A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI), facilitates the transfer of the anion from the aqueous phase to the organic phase. guidechem.com Once in the organic phase, the nucleophilic anion reacts with an allyl halide (e.g., allyl bromide) in an Sₙ2 reaction to form the desired ether. wikipedia.org This method avoids the need for anhydrous solvents or expensive bases, making it a cost-effective and scalable industrial process. guidechem.com
Table 4: Representative Allyl Ether Synthesis via Phase-Transfer Catalysis
| Alcohol/Phenol | Allyl Halide | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| Phenol | Allyl Bromide | TBAI | NaOH | High |
| Benzyl alcohol | Allyl Chloride | TBAB | KOH | High |
| Cyclohexanol | Allyl Bromide | TBAI | NaOH | Good |
TBAI: Tetrabutylammonium iodide; TBAB: Tetrabutylammonium bromide. Yields are generally reported as good to high for these established reactions. guidechem.comjk-sci.com
Palladium-Catalyzed Etherification Strategies
Stereoselective Synthesis of this compound Derivatives
The introduction of stereocenters into molecules like this compound transforms them into chiral building blocks, significantly increasing their potential value in fields such as medicinal chemistry and materials science. Stereoselective synthesis aims to produce a specific stereoisomer, either an enantiomer or a diastereomer, in high preference over others. This control is achieved through various strategic approaches, including the use of chiral catalysts, auxiliaries, or reagents that influence the three-dimensional outcome of a reaction.
Asymmetric induction is the process by which a chiral element influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. msu.edu In the context of allyl and benzyl ether synthesis, this is often accomplished through catalytic asymmetric reactions where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.
Transition metal catalysis, particularly with palladium, has been instrumental in the development of asymmetric allylic substitution reactions to form chiral ethers. acs.org These reactions typically involve the formation of a π-allyl palladium intermediate. The chiral ligand coordinated to the palladium center creates a chiral environment that directs the incoming nucleophile (an alcohol or phenoxide) to one of the two faces of the π-allyl system, thereby controlling the stereochemistry of the newly formed C-O bond.
A notable example involves the catalytic asymmetric synthesis of branched chiral allylic aryl ethers. nih.govnih.gov In a study by Olson, Overman, et al., (E)-2-alkene-1-ols were converted into their trichloroacetimidate derivatives, which then reacted with various phenols in the presence of a chiral palladium(II) catalyst. This method proved effective in producing branched allylic aryl ethers in high yields and with excellent enantiomeric purities, typically ranging from 90–98% enantiomeric excess (ee). nih.gov The success of this transformation hinges on the catalyst's ability to control both regioselectivity (favoring the branched product) and enantioselectivity. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral ethers, avoiding the use of metals. Chiral organocatalysts, such as derivatives of BINOL (1,1'-Bi-2-naphthol), can activate substrates and facilitate stereoselective bond formation. nih.gov For instance, the asymmetric allylation of imines using allylboron reagents, catalyzed by chiral BINOL derivatives, demonstrates the potential of organocatalysis to create chiral homoallylic amines with high enantioselectivity. nih.gov While this example forms a C-N bond, the underlying principles of creating a chiral environment to direct a nucleophilic attack are analogous to ether synthesis.
The following table summarizes representative results from the palladium-catalyzed asymmetric synthesis of branched allylic ethers, demonstrating the high levels of enantioselectivity achievable.
| Allylic Substrate (Trichloroacetimidate of) | Phenol Nucleophile | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (E)-2-Hexen-1-ol | Phenol | 1 | 88 | 96 | nih.gov |
| (E)-Cinnamyl alcohol | Phenol | 1 | 72 | 95 | nih.gov |
| (E)-2-Hexen-1-ol | 4-Methoxyphenol | 1 | 85 | 97 | nih.gov |
| (E)-Cinnamyl alcohol | 4-Nitrophenol | 1 | 61 | 98 | nih.gov |
| (E)-3-Methyl-2-buten-1-ol | Phenol | 1 | 75 | 90 | nih.gov |
Regioselectivity refers to the control over the direction or location of bond formation in a chemical reaction. In the synthesis of ethers, particularly those involving asymmetric or multifunctional reactants, controlling which atoms form the ether linkage is crucial.
The Williamson ether synthesis is a fundamental method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com The regioselectivity in this reaction is explicitly controlled by the choice of reactants. For the synthesis of a simple ether like this compound, one could react sodium allyloxide with 4-bromobenzyl bromide, or sodium 4-bromobenzyl oxide with allyl bromide. The choice is often dictated by the reactivity of the electrophile (primary halides are best for SN2) and the potential for side reactions like elimination. masterorganicchemistry.comias.ac.in
However, for more complex substrates, such as unsymmetrical allylic systems, the situation becomes more challenging. An allylic substrate can potentially react at two different positions (the α and γ carbons) to yield linear or branched products, respectively. The control of regioselectivity in such cases is a significant synthetic challenge.
Transition metal catalysis provides a powerful solution to this problem. Palladium(0)-catalyzed allylic substitution is a prominent example where the regioselectivity of the nucleophilic attack can be finely tuned. researchgate.net The outcome of the reaction is influenced by several factors, including the nature of the ligands on the palladium catalyst, the properties of the leaving group, and the nucleophile itself. By carefully selecting the chiral ligands, chemists can direct the nucleophilic attack to either the more substituted (branched) or less substituted (linear) end of the π-allyl intermediate. acs.orgresearchgate.net
For instance, in palladium-catalyzed allylic alkylations, the ligand can sterically hinder one of the allylic termini, thereby directing the nucleophile to the other, more accessible position. Electronic effects of the ligands and substrates also play a critical role in determining the final regiochemical outcome. researchgate.net
Another strategy to control regioselectivity involves the use of directing groups within the substrate. A strategically placed functional group can interact with the catalyst or reagent, positioning it to facilitate the reaction at a specific site. nih.govnih.gov This approach has been used to control the regiochemistry of the metal-catalyzed transposition of allylic silyl (B83357) ethers, where a boronate group traps a hydroxyl group to favor one constitutional isomer over another. nih.gov
The table below illustrates how the choice of catalyst and reaction conditions can influence the regioselectivity in allylic substitution reactions, showing the ratio of branched to linear products.
| Allylic Substrate | Nucleophile | Catalyst System | Branched:Linear Ratio | Reference |
|---|---|---|---|---|
| Cinnamyl Acetate | Sodium salt of dimethyl malonate | Pd(PPh₃)₄ | >98:2 | researchgate.net |
| 1-Hexen-3-yl Acetate | Sodium salt of dimethyl malonate | Pd(PPh₃)₄ | 20:80 | researchgate.net |
| Cinnamyl Trichloroacetimidate | Phenol | Chiral Pd(II) Complex | >98:2 | nih.gov |
| (Z)-2-Hexen-1-yl Trichloroacetimidate | Benzoic Acid | Chiral Pd(II) Complex | >800:1 | organic-chemistry.org |
Reactivity and Transformation Pathways of Allyl 4 Bromobenzyl Ether
Reactions Involving the Allylic Moiety
The allylic group is characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, which imparts unique reactivity to this part of the molecule. wikipedia.org The π-bond of the alkene is susceptible to electrophilic attack, while the allylic C-H bonds are weakened, making them prone to radical reactions. wikipedia.org
The double bond in the allyl group can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.
One common example is hydrohalogenation, the addition of hydrogen halides (like HBr or HCl). The addition of the proton (the electrophile) to the double bond typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This leads to the formation of a more substituted, and therefore more stable, carbocation intermediate. libretexts.org The subsequent attack by the halide ion yields the final product.
Another key reaction is halogenation, involving the addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, typically resulting in anti-addition of the two halogen atoms.
Table 1: Electrophilic Addition Reactions of the Allyl Group
| Reaction | Reagent | Product |
|---|---|---|
| Hydrobromination | HBr | (4-Bromobenzyl)-(2-bromopropyl)ether |
| Chlorination | Cl₂ | (4-Bromobenzyl)-(2,3-dichloropropyl)ether |
| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ (cat.) | 1-((4-Bromobenzyl)oxy)propan-2-ol |
The allyl group can also undergo reactions via free-radical pathways. The C-H bonds on the methylene carbon adjacent to the double bond (the allylic position) are significantly weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. wikipedia.org This abstraction generates a resonance-stabilized allylic radical, which can then participate in further reactions.
Furthermore, radical species can add across the double bond, initiating radical chain reactions. acs.org A proposed mechanism for some allyl ether polymerizations involves an initial abstraction of an allylic hydrogen to form an allyl ether radical. nih.gov This radical can then react with another monomer unit to form a carbon-carbon bond, propagating a chain reaction. nih.gov
Table 2: Radical Reactions of the Allyl Group
| Reaction Type | Initiator/Reagent | Intermediate/Process |
|---|---|---|
| Allylic Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | Formation of a resonance-stabilized allylic radical followed by reaction with bromine. |
| Radical Addition | Radical Initiator (e.g., AIBN), HBr | Anti-Markovnikov addition of HBr across the double bond. |
| Radical Polymerization | Photoinitiator/Thermal Initiator | Chain reaction involving radical addition to the double bond or hydrogen abstraction. nih.gov |
Reactions of the Brominated Benzyl (B1604629) Moiety
The 4-bromobenzyl portion of the molecule offers several handles for synthetic modification, primarily centered around the carbon-bromine bond on the aromatic ring and the benzylic carbon attached to the ether oxygen.
The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. cem.com
The Suzuki-Miyaura coupling reaction joins the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This reaction is widely used due to its mild conditions and tolerance of a wide variety of functional groups. nih.gov
The Heck reaction couples the aryl bromide with an alkene. masterorganicchemistry.com This transformation is also catalyzed by a palladium complex and requires a base. The reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene. masterorganicchemistry.com
Table 3: Cross-Coupling Reactions of Allyl-(4-bromobenzyl)ether
| Reaction Name | Coupling Partner | Typical Conditions | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) nih.gov | Allyl-(4-arylbenzyl)ether |
| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | Allyl-(4-vinylbenzyl)ether derivative |
The aryl bromide can be converted into highly nucleophilic organometallic reagents. The most common of these is the Grignard reagent, formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.org
These reactions must be carried out under strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic solvents. libretexts.orglibretexts.org Similarly, organolithium reagents can be prepared using lithium metal. masterorganicchemistry.com
Table 4: Formation of Organometallic Reagents
| Reagent Type | Metal | Required Conditions | Product |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Anhydrous ether solvent (e.g., THF, Et₂O) youtube.com | (4-((Allyloxy)methyl)phenyl)magnesium bromide |
| Organolithium Reagent | Lithium (Li) | Anhydrous hydrocarbon solvent (e.g., Pentane) libretexts.orgmasterorganicchemistry.com | (4-((Allyloxy)methyl)phenyl)lithium |
The benzylic position—the carbon atom attached to both the aromatic ring and the ether oxygen—is activated towards nucleophilic substitution reactions. chemistrysteps.com This enhanced reactivity is due to the ability of the benzene (B151609) ring to stabilize either a partial positive charge in an Sₙ2 transition state or a full positive charge in an Sₙ1 intermediate (a benzylic carbocation) through resonance. chemistrysteps.com
While the ether's alkoxy group (-O-allyl) is a poor leaving group, it can be converted into a good leaving group by protonation with a strong acid, such as HBr or HI. Following protonation, a nucleophile (e.g., Br⁻) can attack the benzylic carbon, cleaving the C-O bond to yield a benzyl halide and allyl alcohol. Primary benzylic substrates tend to favor an Sₙ2 pathway with strong nucleophiles. youtube.com
Table 5: Nucleophilic Substitution via Ether Cleavage
| Reagent | Mechanism Pathway | Products |
|---|---|---|
| Concentrated HBr | Sₙ1/Sₙ2 | 4-Bromobenzyl bromide and Allyl alcohol |
| Concentrated HI | Sₙ1/Sₙ2 | 4-Bromobenzyl iodide and Allyl alcohol |
Intramolecular Rearrangements and Cyclizations of this compound
The structural motifs within this compound, namely the allyl group and the bromobenzyl system, allow for a range of intramolecular rearrangements and cyclization reactions. These transformations are often initiated by reductive processes that activate the carbon-bromine bond, leading to the formation of radical or anionic intermediates that can subsequently undergo cyclization.
Investigations into Reductive Intramolecular Cyclisation of Bromobenzyl Allyl Ether Systems
The reductive intramolecular cyclization of bromobenzyl allyl ethers serves as a model reaction for understanding the electrochemical activation of carbon-halogen (C-X) bonds, a process that is crucial for electrosynthesis and has potential applications in pharmaceuticals. bohrium.comresearchgate.net Although direct studies on the 4-bromo isomer are limited in the reviewed literature, extensive research on the analogous compound, allyl 2-bromobenzyl ether, provides significant insights into the mechanistic pathways applicable to the broader class of bromobenzyl allyl ether systems. bohrium.comresearchgate.net
The electrochemical reduction of these systems typically requires highly negative electrode potentials to activate the C-Br bond. bohrium.com This process leads to the formation of intermediates that can cyclize to form heterocyclic compounds. researchgate.net The primary product from the cyclization of the 2-bromo isomer is 4-methylisochroman, while the main non-cyclized product is allyl benzyl ether, resulting from the simple reduction of the C-Br bond. researchgate.net
Understanding the reaction mechanism and identifying the transient intermediates in the reductive cyclization of bromobenzyl allyl ethers has been achieved through the application of in situ Electron Paramagnetic Resonance (EPR) spectroelectrochemistry. bohrium.com This technique allows for the detection and characterization of paramagnetic species, such as organic radicals, that are generated during the electrochemical reaction. researchgate.net
In the study of allyl 2-bromobenzyl ether, EPR spectroscopy was combined with an electrochemical cell to monitor the reaction in real-time. bohrium.comresearchgate.net To detect the highly reactive, short-lived radical intermediates, a spin-trapping agent, N-tert-Butyl-α-phenylnitrone (PBN), was used. researchgate.net The accumulated EPR spectra from controlled potential electrolysis showed convoluted signals from more than one species, which were identified as the PBN spin-trapped adducts of the allyl benzyl ether radical and the 4-methylisochroman radical. researchgate.net
The key experimental findings from the EPR spectroelectrochemical study are summarized below:
| Parameter | Observation | Implication |
| EPR Spectra | Convoluted spectra of multiple nitroxide radicals were detected during electrolysis. researchgate.net | Multiple radical intermediates are formed during the reaction. |
| Spin Trap Adducts | Signals were consistent with PBN-trapped allyl benzyl ether and 4-methylisochroman radicals. researchgate.net | Confirms the presence of both the direct reduction product radical and the cyclized product radical. |
| Simulation Parameters | The simulated spectrum for the PBN-adduct after prolonged electrolysis yielded giso = 2.0057, ANiso = 39.00 MHz, and AH = 5.8 MHz. researchgate.net | Allows for the specific identification of the radical species trapped by PBN. |
This combined approach provides direct evidence for the formation of radical intermediates, which is crucial for a profound understanding of the reaction mechanism. bohrium.com
Computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental EPR data and to further elucidate the structure and energetics of the reaction intermediates. bohrium.comresearchgate.net DFT calculations are used to model the geometry of the radical intermediates and to predict their EPR hyperfine coupling constants, which can then be compared with experimental values. researchgate.net
For the reductive cyclization of allyl 2-bromobenzyl ether, DFT calculations were performed to optimize the geometries of the PBN spin-trapped radicals of both the allyl benzyl ether and the 4-methylisochroman. researchgate.net These calculations helped to confirm the identity of the species observed in the EPR spectra. researchgate.net By benchmarking the computational method against known nitroxide radicals like TEMPO, the accuracy of the chosen functional and basis set was validated, lending confidence to the assignments of the complex experimental spectra. researchgate.net
Comparative Analysis with Claisen Rearrangement in Allyl Aryl Ethers
The Claisen rearrangement is a well-known, thermally initiated -sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org In the classic aromatic Claisen rearrangement, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.orglibretexts.org The reaction proceeds through a concerted, intramolecular, six-membered cyclic transition state. libretexts.orglibretexts.org This process involves the cleavage of an oxygen-aromatic carbon bond and the formation of a carbon-carbon bond between the allyl group and the aromatic ring. libretexts.org
A key distinction between the Claisen rearrangement in allyl aryl ethers and any potential analogous rearrangement in this compound lies in the nature of the ether linkage.
Allyl Aryl Ethers : The oxygen atom is directly attached to the aromatic ring. The rearrangement involves the cleavage of a strong C(sp²)-O bond. libretexts.orgresearchgate.netrsc.org
Allyl Benzyl Ethers : The oxygen atom is attached to a benzylic methylene (CH₂) group, which is then attached to the aromatic ring. A hypothetical Claisen-type rearrangement would involve the cleavage of a weaker C(sp³)-O bond.
Theoretical studies on the aromatic Claisen rearrangement of benzyl vinyl ethers (a system structurally related to allyl benzyl ethers) predict that they also proceed through a concerted -sigmatropic transition state, similar to that of allyl aryl ethers. rsc.org However, the activation barrier for the benzyl vinyl ether rearrangement is calculated to be higher, by about 4 kcal mol⁻¹, than for the corresponding allyl aryl ether. rsc.org For this compound, a direct thermal Claisen rearrangement to form a C-allyl product on the ring is not the typical pathway observed. Instead, reactivity is dominated by processes involving the C-Br bond, as discussed previously, or cleavage of the ether linkages.
The regioselectivity of the aromatic Claisen rearrangement is influenced by substituents on the aromatic ring. wikipedia.org For instance, electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position. wikipedia.org While this electronic effect is well-documented for allyl aryl ethers, the reactivity of allyl benzyl ethers is generally governed by other reaction pathways.
Oxidative and Reductive Transformations
Selective Ether Cleavage Methodologies
The this compound molecule contains two distinct ether linkages: an allyl ether and a benzyl ether. The selective cleavage of these groups is a common transformation in organic synthesis, often used for deprotection. youtube.comorganic-chemistry.org Various methodologies exist for cleaving these ether types, relying on oxidative, reductive, or other conditions.
Cleavage of Benzyl Ethers: The benzyl ether group is known for its stability under many conditions but can be cleaved selectively. youtube.com A primary method for debenzylation is catalytic hydrogenolysis (e.g., H₂ with Palladium on carbon), which reduces the C-O bond and yields an alcohol and toluene. youtube.comorganic-chemistry.org This method is generally mild and high-yielding. youtube.com Oxidative methods are also available. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the aromatic ring like a p-methoxybenzyl (PMB) ether. organic-chemistry.orgdu.ac.in The reaction is thought to proceed via hydride abstraction from the benzylic carbon to form a stabilized carbocation. du.ac.in
Cleavage of Allyl Ethers: Allyl ethers can also be cleaved under a variety of mild conditions. acs.orgorganic-chemistry.org A common two-step method involves isomerization of the allyl ether to a more labile vinyl ether using a base (like KOtBu) or a transition metal catalyst, followed by mild acidic hydrolysis. organic-chemistry.org Alternatively, one-step deallylation can be achieved using transition metal reagents. Palladium(0) catalysts, in the presence of a suitable scavenger, are widely used to cleave allyl ethers via the formation of a π-allyl-palladium complex. organic-chemistry.orgorganic-chemistry.org Oxidative cleavage is also possible. organic-chemistry.org
The following table summarizes some methodologies for the selective cleavage of these ether types:
| Ether Type | Reagents and Conditions | Mechanism Type | Reference |
| Benzyl | H₂, Pd/C | Reductive (Hydrogenolysis) | youtube.comorganic-chemistry.org |
| Benzyl | BCl₃, pentamethylbenzene | Lewis Acid | organic-chemistry.org |
| Benzyl | DDQ | Oxidative | organic-chemistry.orgdu.ac.in |
| Allyl | 1. KOtBu or Rh/Ru catalyst; 2. H₃O⁺ | Isomerization then Hydrolysis | organic-chemistry.org |
| Allyl | Pd(PPh₃)₄, scavenger (e.g., barbituric acid) | Transition Metal Catalyzed | organic-chemistry.orgorganic-chemistry.org |
| Allyl | Ni-H precatalyst, Brønsted acid | Transition Metal Catalyzed | organic-chemistry.org |
| Allyl | t-BuLi | SN2' Process | organic-chemistry.org |
Given the presence of both groups in this compound, the choice of reagent would determine the outcome. For instance, catalytic hydrogenolysis with Pd/C would likely cleave the benzyl ether and also reduce the C-Br bond. Palladium(0)-catalyzed deallylation in the absence of hydrogen would likely be selective for the allyl group.
Hydrogenation of the Allyl Double Bond
The hydrogenation of the allyl double bond in this compound represents a significant transformation pathway, yielding (4-bromobenzyl)(propyl)ether. This reaction, while seemingly straightforward, requires careful consideration of chemoselectivity due to the presence of two other potentially reactive sites: the benzylic ether linkage and the carbon-bromine bond on the aromatic ring. The success of selectively hydrogenating the allyl group is highly dependent on the choice of catalyst and reaction conditions.
Catalytic hydrogenation is the most common method for the reduction of an alkene. nih.gov In the context of this compound, the goal is to saturate the carbon-carbon double bond of the allyl group without inducing hydrogenolysis of the benzyl ether or hydrodebromination of the aryl bromide.
Catalyst and Reaction Condition Selection:
The choice of catalyst is paramount in achieving the desired selectivity. While palladium on carbon (Pd/C) is a widely used and efficient catalyst for alkene hydrogenation, it is also known to be effective for the cleavage of benzyl ethers. organic-chemistry.orgscirp.org Therefore, its use in this specific transformation necessitates carefully controlled conditions to favor the hydrogenation of the allyl group over the hydrogenolysis of the benzyl ether.
Research into selective hydrogenations has explored various catalytic systems. For instance, Lindlar catalyst (Pd/CaCO₃ poisoned with lead) is well-known for its ability to selectively reduce alkynes to cis-alkenes, and it has also been shown to be effective for the chemoselective hydrogenation of alkenes in the presence of benzyl ether functionalities. nih.gov Another approach involves the use of rhodium on alumina (B75360) (Rh-Al₂O₃), which has been reported to selectively reduce an alkene in the presence of a benzyl ether. nih.gov
A notable method for the chemoselective hydrogenation of alkenes in the presence of O-benzyl groups involves the in-situ generation of hydrogen gas. A system employing sodium borohydride (B1222165) (NaBH₄) and acetic acid in the presence of a catalytic amount of Pd/C has been shown to effectively hydrogenate double bonds without causing O-debenzylation. scirp.orgscirp.org This method could be particularly advantageous for the hydrogenation of this compound, as it offers a milder alternative to high-pressure hydrogen gas and may help to preserve the benzyl ether linkage.
The presence of the aryl bromide also introduces a challenge, as palladium catalysts can facilitate hydrodebromination. However, the selective hydrogenolysis of a benzyl ether in the presence of an aromatic halogen has been studied, suggesting that with the proper selection of the catalyst and control of reaction conditions, it is possible to achieve selectivity. nacatsoc.org Typically, the reduction of an aryl halide is slower than the hydrogenation of an alkene, which may allow for a window of selectivity.
Interactive Data Table: Representative Conditions for Selective Alkene Hydrogenation
The following table summarizes various catalytic systems and conditions reported in the literature for the selective hydrogenation of alkenes in the presence of functional groups sensitive to hydrogenolysis, which are relevant to the transformation of this compound.
| Catalyst | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Observations |
| Lindlar Catalyst (Pd/CaCO₃, PbO) | H₂ | Methanol | Room Temperature | 12 h | 96 | Effective for selective alkene hydrogenation in the presence of benzyl ethers. nih.gov |
| 5% Rh-Al₂O₃ | H₂ | Not specified | Not specified | Not specified | Not specified | Reported to selectively reduce alkenes in the presence of benzyl ethers. nih.gov |
| 5% Pd/C | NaBH₄, CH₃COOH | Toluene or Benzene | Room Temperature | 14 h | Not specified | Chemoselective hydrogenation of alkenes without O-debenzylation. scirp.orgscirp.org |
| 5% Pd/C (edge coated, unreduced) | H₂ | Not specified | Not specified | Not specified | >99 (selectivity) | Optimized for selective debenzylation over dehalogenation, highlighting catalyst influence. nacatsoc.org |
Detailed Research Findings:
Studies on competitive hydrogenation reactions highlight the nuanced interplay between catalyst, substrate, and reaction conditions. For instance, research on the selective debenzylation versus dehalogenation of a molecule containing both a benzyl ether and an aromatic chloride demonstrated that catalyst properties such as metal content, dispersion, and oxidation state significantly impact activity and selectivity. nacatsoc.org An unreduced, edge-coated 5% Pd/C catalyst showed high activity and selectivity for debenzylation while minimizing dehalogenation. nacatsoc.org While the goal for this compound is the opposite (alkene reduction without affecting the other groups), this research underscores the principle that catalyst design is critical for directing the reaction pathway.
Furthermore, the work by Soom and Thiemann on the NaBH₄/CH₃COOH/Pd-C system provides a practical method for avoiding O-debenzylation during alkene hydrogenation. scirp.orgscirp.org They demonstrated that this reagent system could effectively hydrogenate a variety of alkenes bearing O-benzyl ether and O-benzyl ester functions without cleavage of these protecting groups. scirp.orgscirp.org This is attributed to the in-situ generation of hydrogen under milder conditions than traditional hydrogenation setups. This methodology would likely be a promising starting point for the selective hydrogenation of the allyl double bond in this compound.
Advanced Spectroscopic and Computational Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Allyl-(4-bromobenzyl)ether. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry within the molecule.
In the ¹H NMR spectrum, the protons of the allyl group exhibit characteristic chemical shifts and complex splitting patterns due to spin-spin coupling. The internal vinyl proton (-CH=CH₂) typically appears as a multiplet. The terminal vinyl protons (=CH₂) are diastereotopic and show distinct signals, often as doublets of doublets or more complex multiplets. The allylic protons (-O-CH₂-CH=) are observed as a doublet.
The protons of the 4-bromobenzyl moiety also provide distinct signals. The benzylic protons (-O-CH₂-Ar) appear as a singlet, shifted downfield due to the adjacent oxygen atom. The aromatic protons on the para-substituted ring typically present as a pair of doublets (an AA'BB' system), characteristic of 1,4-disubstitution.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Allyl (=CH₂) | 5.20 - 5.40 | Doublet of Doublets |
| Allyl (-CH=) | 5.85 - 6.05 | Multiplet |
| Allylic (-O-CH₂-CH=) | ~4.00 | Doublet |
| Benzylic (-O-CH₂-Ar) | ~4.50 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Allyl (=CH₂) | 117 - 120 |
| Allyl (-CH=) | 133 - 136 |
| Allylic (-O-CH₂-CH=) | 70 - 73 |
| Benzylic (-O-CH₂-Ar) | 70 - 73 |
| Aromatic (Ar-C-Br) | 120 - 123 |
| Aromatic (Ar-CH) | 128 - 132 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its structure through fragmentation patterns. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak appears as a characteristic pair of signals (M⁺ and M+2) of nearly equal intensity.
Under electron ionization (EI), the molecule undergoes predictable fragmentation. Common fragmentation pathways include the cleavage of the ether bond, leading to the formation of a stable bromobenzyl cation or an allyl cation. The detection of these and other fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Ion Fragment | Formula | Notes |
|---|---|---|---|
| 227 / 229 | [M]⁺ | [C₁₀H₁₁BrO]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |
| 186 / 188 | [M - C₃H₅]⁺ | [C₇H₆BrO]⁺ | Loss of the allyl radical. |
| 171 / 173 | [M - OC₃H₅]⁺ | [C₇H₆Br]⁺ | Bromotropylium or bromobenzyl cation, often a base peak. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Key absorptions for this compound include the C-O-C stretching vibration of the ether linkage, which typically appears as a strong band in the 1250-1050 cm⁻¹ region. libretexts.org The allyl group is identified by the C=C double bond stretching vibration around 1645 cm⁻¹ and the unsaturated =C-H stretching vibrations, which occur at wavenumbers above 3000 cm⁻¹. The aromatic ring gives rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H | 3010 - 3100 | Stretch |
| Vinylic =C-H | 3020 - 3080 | Stretch |
| Aliphatic C-H | 2850 - 2960 | Stretch |
| Alkene C=C | 1640 - 1650 | Stretch |
| Aromatic C=C | 1450 - 1600 | Ring Stretch |
| Ether C-O-C | 1050 - 1150 | Asymmetric Stretch |
Computational Chemistry for Mechanistic Insights and Structure-Reactivity Relationships
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and reactivity of this compound. These computational methods can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies for comparison with experimental IR spectra, and NMR chemical shifts.
DFT is particularly valuable for investigating reaction mechanisms. For instance, in studies of related molecules like allyl 2-bromobenzyl ether, DFT has been used to model the intermediates formed during reactions such as reductive intramolecular cyclisation. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and understand the electronic factors that govern chemical transformations. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the sites most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's reactivity.
Molecular Dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. The molecule has several rotatable single bonds, including the C-C and C-O bonds of the ether linkage.
By simulating the motion of the atoms over time, MD can reveal the preferred three-dimensional structures (conformations) of the molecule and the energy barriers between them. This conformational analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as receptors in a biological system or reactants in a chemical process. The simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to understand how the environment affects conformational preferences.
Research Applications and Prospective Directions in Organic Synthesis
Allyl-(4-bromobenzyl)ether as a Synthetic Precursor in Complex Molecule Synthesis
The inherent reactivity of its constituent parts makes this compound an excellent starting material for the synthesis of more intricate chemical structures. The allyl group can participate in a variety of addition and rearrangement reactions, while the aryl bromide is amenable to numerous cross-coupling reactions.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct, varied examples of heterocyclic synthesis starting from this compound are not extensively documented in dedicated studies, the reactivity of its isomers and related structures provides a strong basis for its potential in this area.
A notable example with a closely related isomer, allyl 2-bromobenzyl ether, demonstrates the potential for intramolecular cyclization to form heterocyclic systems. Research has shown that the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether can lead to the formation of 4-methylisochromane, a benzopyran derivative. This type of transformation is of significant interest as benzopyrans are essential building blocks for numerous pharmaceutical compounds. The reaction mechanism, which can involve radical intermediates, has been studied using techniques like electron paramagnetic resonance (EPR) spectroelectrochemistry combined with density functional theory (DFT) calculations. Such studies are crucial for optimizing reaction conditions and improving the selectivity of these cyclization reactions.
Given this precedent, it is highly plausible that this compound could serve as a precursor for the synthesis of a variety of heterocyclic structures through similar intramolecular cyclization strategies or other cascade reactions. The position of the bromine atom at the 4-position would influence the regioselectivity of such cyclizations, potentially leading to different classes of heterocyclic products compared to the 2-bromo isomer.
The presence of the 4-bromophenyl group in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
The Suzuki coupling, for instance, allows for the reaction of the aryl bromide with a wide range of organoboron compounds to introduce new aryl, heteroaryl, or alkyl substituents at the 4-position of the benzyl (B1604629) ring. Similarly, the Heck reaction enables the coupling of the aryl bromide with alkenes, providing a pathway to more complex unsaturated molecules. The ability to perform these transformations opens up avenues for the synthesis of a diverse array of advanced organic structures, including biaryls and stilbenes, which are prevalent motifs in pharmaceuticals and functional materials.
While specific, named advanced organic structures synthesized directly from this compound are not prominently featured in readily available literature, its utility as a building block is evident from the fundamental principles of these well-established coupling reactions.
Methodological Development in Organic Reactions
The unique combination of functional groups in this compound also makes it a valuable substrate for the development of new synthetic methods and the refinement of existing ones.
The development of new catalytic systems is a central theme in contemporary organic chemistry, aiming for higher efficiency, selectivity, and sustainability. The structure of this compound is well-suited for exploring and optimizing catalytic transformations. For example, the intramolecular cyclization of the related allyl 2-bromobenzyl ether has been used as a model reaction to investigate the efficacy of different electrocatalytic systems. By studying the reaction intermediates and byproducts, researchers can gain insights into the catalytic cycle and design more effective catalysts.
The development of palladium catalysts, in particular, has been a major focus for reactions involving aryl halides. Research in this area continually seeks to create catalysts that are more active, stable, and tolerant of various functional groups, enabling reactions to be carried out under milder conditions and with lower catalyst loadings. This compound can serve as a standard substrate to test the performance of these newly developed palladium catalysts in cross-coupling reactions.
The investigation of reactions involving this compound can lead to the discovery of new reagents and reaction conditions. The study of the reductive cyclisation of its 2-bromo isomer, for instance, has provided detailed information on the nature of the radical intermediates involved. This knowledge can be leveraged to design new reagents or conditions that can control the reactivity of these intermediates, potentially leading to novel synthetic transformations.
By exploring the reactivity of the allyl and bromobenzyl ether moieties under various conditions, new synthetic pathways can be uncovered. This could include the development of novel cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a relatively simple starting material like this compound.
Future Research Avenues
The full synthetic potential of this compound is yet to be completely realized, and several promising avenues for future research exist. A systematic exploration of its use in a wider range of cascade reactions to synthesize diverse heterocyclic libraries is a logical next step. This could involve leveraging both the allyl group and the aryl bromide in tandem to construct polycyclic systems.
Furthermore, the application of this compound in the synthesis of natural products and their analogues presents an exciting opportunity. Many biologically active natural products contain structural motifs that could potentially be accessed from this versatile precursor.
The development of enantioselective transformations involving this compound is another important area for future investigation. The introduction of chirality would significantly enhance its value as a building block for the synthesis of chiral drugs and other bioactive molecules. This could be achieved through the use of chiral catalysts in reactions involving either the allyl group or in stereoselective cross-coupling reactions.
Finally, a deeper investigation into the solid-state properties and potential materials science applications of derivatives of this compound could reveal new and interesting functionalities. The rigid aromatic core combined with the flexibility to introduce a wide variety of substituents through cross-coupling reactions makes this a promising scaffold for the design of novel organic materials.
Exploration of Unprecedented Reactivity Patterns and Chemoselectivity
The multifunctionality of this compound opens avenues for investigating unique reactivity and chemoselectivity. The interplay between the allyl, benzyl ether, and bromophenyl moieties can be exploited to design novel transformations where one functional group's reactivity is modulated by the presence of the others, or where sequential or cascade reactions can be initiated at different sites.
The allyl group, with its carbon-carbon double bond, is susceptible to a variety of transformations. fiveable.me It can participate in classic reactions such as the Claisen rearrangement, particularly if rearranged to an allyl aryl ether structure. libretexts.orgbenthamopen.comcollegedunia.com This thermal or Lewis acid-catalyzed libretexts.orglibretexts.org-sigmatropic rearrangement offers a powerful method for carbon-carbon bond formation. wikipedia.org Furthermore, the allyl group is a well-known substrate for palladium-catalyzed reactions, such as the Tsuji-Trost reaction, which involves the formation of a π-allylpalladium complex followed by nucleophilic attack. wikipedia.orgscispace.comorganic-chemistry.org This allows for the introduction of a wide range of carbon, nitrogen, and oxygen-based nucleophiles. wikipedia.org The reactivity of the allyl group is known to be influenced by adjacent structural features, suggesting that the bromobenzyl ether portion of the molecule could impact the outcomes of these reactions. acs.org
The benzyl ether linkage in this compound is commonly employed as a protecting group for alcohols in organic synthesis due to its stability under a wide range of reaction conditions. youtube.comorganic-chemistry.org It can be cleaved under specific conditions, such as catalytic hydrogenolysis or by using strong acids, to reveal the parent alcohol. youtube.comorganic-chemistry.org The presence of the bromo substituent on the aromatic ring could potentially influence the conditions required for debenzylation. Recent advancements have focused on milder, visible-light-mediated oxidative debenzylation methods, which could offer enhanced chemoselectivity in the context of this multifunctional molecule. acs.org
The bromine atom on the phenyl ring serves as a handle for a plethora of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups at this position. rsc.orgacs.org Nickel-catalyzed cross-coupling reactions also present a viable strategy for the functionalization of aryl bromides. acs.org The chemoselective execution of these cross-coupling reactions in the presence of the reactive allyl group is a key area for exploration. The relative reactivity of the aryl bromide and the allyl group towards different catalytic systems could be investigated to achieve selective transformations.
A summary of potential reactivity patterns of this compound is presented in the interactive table below.
| Functional Group | Potential Reaction Type | Reagents/Conditions | Expected Product Type |
| Allyl Group | Claisen Rearrangement | Heat or Lewis Acid | o-Allylphenol derivative (after rearrangement to aryl ether) |
| Allyl Group | Tsuji-Trost Reaction | Pd(0) catalyst, Nucleophile | Allylic substituted product |
| Allyl Group | Addition Reactions | Electrophiles (e.g., halogens, H-X) | Dihaloalkane, Haloalkane |
| Benzyl Ether | Deprotection (Hydrogenolysis) | H₂, Pd/C | 4-Bromobenzyl alcohol and Propane |
| Benzyl Ether | Oxidative Cleavage | NBS, Light | 4-Bromobenzaldehyde or 4-Bromobenzoic acid methyl ester |
| Aryl Bromide | Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid, Base | Biaryl compound |
| Aryl Bromide | Heck Coupling | Pd catalyst, Alkene, Base | Stilbene derivative |
| Aryl Bromide | Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne, Base | Aryl-alkyne adduct |
The exploration of these reactions with this compound could lead to the discovery of novel synthetic routes to complex molecules. For instance, a tandem reaction involving a cross-coupling at the aryl bromide followed by an intramolecular reaction with the allyl group could provide access to interesting heterocyclic scaffolds. The steric and electronic effects of the substituents on both the aromatic ring and the incoming nucleophiles or coupling partners will be crucial in determining the chemoselectivity of these transformations.
Integration into Green Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.educonsensus.app this compound can be integrated into this paradigm both in its synthesis and its application as a synthetic building block.
The synthesis of this compound itself can be designed to be more sustainable. The classic Williamson ether synthesis, while effective, often utilizes hazardous solvents and generates salt byproducts. brainly.com Greener alternatives could involve the use of phase-transfer catalysis, solvent-free reaction conditions, or the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME). msu.edu Furthermore, exploring catalytic methods that avoid the use of stoichiometric reagents would align with the principles of atom economy and waste reduction. acs.org
As a reagent, this compound can be employed in synthetic strategies that adhere to green chemistry principles. The use of protecting groups, such as the benzyl ether, is often criticized for adding extra steps to a synthesis, which generates more waste. rsc.orgwikipedia.org However, the development of catalytic and highly selective deprotection methods can mitigate this issue. researchgate.net The benzyl ether in this compound could be part of a sustainable protecting group strategy if its removal can be achieved under mild and environmentally friendly conditions. researchgate.net
The catalytic functionalization of this compound at its allyl and aryl bromide positions is inherently a green approach, as catalytic reactions reduce the amount of waste generated compared to stoichiometric reactions. acs.org Palladium-catalyzed cross-coupling reactions, for instance, are highly atom-economical. nih.gov The development of recyclable catalysts for these transformations would further enhance their green credentials.
The potential for this compound to be used in multi-component reactions (MCRs) is another avenue for green synthesis. MCRs are reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. This approach is highly efficient and atom-economical. The diverse reactivity of this compound makes it an attractive candidate for the design of novel MCRs.
The table below outlines potential green chemistry applications and sustainable synthesis considerations for this compound.
| Green Chemistry Principle | Application/Consideration for this compound |
| Prevention of Waste | Designing its synthesis to minimize byproducts; Utilizing it in high-yield, catalytic reactions. |
| Atom Economy | Employing it in addition and rearrangement reactions where all atoms are incorporated into the product; Use in catalytic cross-coupling reactions. |
| Less Hazardous Chemical Syntheses | Developing synthetic routes that avoid toxic reagents and solvents; Using it in reactions that generate benign byproducts. |
| Safer Solvents and Auxiliaries | Performing its synthesis and subsequent reactions in green solvents or under solvent-free conditions. |
| Design for Energy Efficiency | Exploring low-temperature, catalytically driven transformations of the compound. |
| Use of Renewable Feedstocks | Investigating the synthesis of the allyl or benzyl portion from renewable resources. |
| Reduce Derivatives | Using the benzyl ether as a strategic protecting group with a highly efficient and green deprotection step. acs.org |
| Catalysis | Exploiting the allyl and aryl bromide functionalities for various catalytic transformations. |
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm structural integrity using CDCl₃ as a solvent. Key signals include allyl protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.3–7.6 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 267.0 for C₁₀H₁₁BrO) .
Advanced Analysis - Mass Spectrometry (EI-MS) : Compare fragmentation patterns to NIST reference data (e.g., m/z 266 for M⁺) .
How should this compound be stored to ensure stability?
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C. Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture, which can hydrolyze the ether bond .
What purification strategies are effective for isolating this compound?
- Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of allyl ethers from byproducts .
- Crystallization : Recrystallize from ether-petroleum ether mixtures to enhance purity (>99%) .
How does the bromobenzyl group influence biological interactions of this compound?
Advanced Insight
The 4-bromobenzyl moiety enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, tert-butyl carbamate derivatives with this group exhibit activity in kinase inhibition assays .
Can this compound participate in cross-coupling reactions?
Yes, the bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%), Na₂CO₃, and DMF/H₂O (3:1) at 80°C .
Are there solvent compatibility contradictions for this compound?
Data Conflict
While Thermo Scientific reports solubility in hot alcohols and glacial acetic acid , TCI America notes limited solubility in cold methanol . Verify solubility empirically for specific reaction conditions .
What are potential agrochemical applications of this compound?
As a phenolic ether analog, it may serve as a precursor for herbicides or fungicides. Structural analogs are used in pesticide formulations due to their stability and bioactivity .
How do isotope effects impact the oxidation of this compound?
Advanced Mechanistic Study
RuO₄-mediated oxidation in D₂O/CD₃CN shows kinetic isotope effects (KIE > 2) for C-H bond cleavage at the allylic position. Solvent polarity (e.g., H₂O vs. CDCl₃) modulates reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
